(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile
Description
The compound (Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile is a structurally complex heterocyclic molecule featuring a fused tetrahydroimidazo[2,1-b][1,3]benzothiazole core. Key structural elements include:
- Core scaffold: A 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole system, which is a bicyclic framework combining imidazole and benzothiazole moieties .
- Substituents:
- A 4-chlorophenyl group at position 2 of the benzothiazole ring.
- A (Z)-configured propenenitrile group at position 3, bearing a 3,4-dimethoxyphenyl substituent.
The (Z)-stereochemistry of the propenenitrile group likely influences molecular conformation and intermolecular interactions, while the chloro and methoxy substituents modulate electronic and steric properties.
Properties
IUPAC Name |
(Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-31-22-12-9-17(14-23(22)32-2)18(15-28)13-21-25(16-7-10-19(27)11-8-16)29-26-30(21)20-5-3-4-6-24(20)33-26/h7-14H,3-6H2,1-2H3/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUVTSIGGCNMMF-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=CC2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl)C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C/C2=C(N=C3N2C4=C(S3)CCCC4)C5=CC=C(C=C5)Cl)/C#N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-1-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile (CAS No. 383147-95-3) is a novel synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C26H22ClN3O2S
- Molecular Weight : 475.99 g/mol
- Structural Features : The compound contains a tetrahydroimidazo-benzothiazole moiety and a dimethoxyphenyl group which contribute to its biological properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown its efficacy against various cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound displayed cytotoxic effects with an IC50 value indicating potent activity against these cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-3... | MCF-7 | 5.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it possesses antibacterial and antifungal activities:
- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli showed susceptibility to the compound.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Sensitive |
| Escherichia coli | Sensitive |
Mechanistic Studies
Mechanistic studies suggest that this compound may act through multiple pathways:
- Inhibition of Enzymatic Activity : The compound has shown potential as an enzyme inhibitor in various biochemical assays.
- Cell Cycle Arrest : Flow cytometry analyses indicate that treated cells exhibit G0/G1 phase arrest.
Case Studies and Research Findings
Several case studies have highlighted the potential of this compound:
- Study on MCF-7 Cells : A study published in the Journal of Chemical Health Risks demonstrated that treatment with the compound resulted in a significant reduction in cell viability at higher concentrations (512 µg/ml) with a growth inhibition rate of approximately 39% .
- Antimicrobial Efficacy : Research published in the Egyptian Journal of Chemistry reported the synthesis and evaluation of similar compounds showing promising antimicrobial activity against various pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Compound I (C15H14N2S) :
- Structure: A 5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole core with a phenyl group at position 2 (synthesized via reaction of 5,6,7,8-tetrahydrobenzothiazole-2-amine with 2-bromo-1-phenylethanone) .
- Key Differences :
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l):
- Structure: A tetrahydroimidazo[1,2-a]pyridine core with 4-nitrophenyl and cyano substituents .
- Key Differences: The core differs (pyridine vs. benzothiazole), altering electronic properties. Contains electron-withdrawing nitro and cyano groups, whereas the target compound features electron-donating methoxy groups and a chloro substituent.
- Physical Properties : Melting point = 243–245°C; molecular weight = 561.57 g/mol .
Substituent-Driven Comparisons
Chlorophenyl vs. Phenyl Groups :
- This may influence binding affinity in biological systems .
Methoxy vs. Nitro Groups :
Propenenitrile Side Chain :
- The (Z)-configured propenenitrile in the target compound is absent in other analogues. This group may facilitate π-π stacking or hydrogen bonding, depending on conformation.
Physicochemical and Spectral Data Comparison
Implications of Structural Variations
- Bioactivity Potential: While biological data for the target compound are absent, structurally related compounds (e.g., lankacidin C analogues from Pseudomonas spp.) exhibit antitumor activity, suggesting that the target’s chloro and methoxy substituents could modulate similar effects .
- Metabolic Stability: The 3,4-dimethoxyphenyl group may enhance lipophilicity and membrane permeability compared to nitro- or cyano-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
